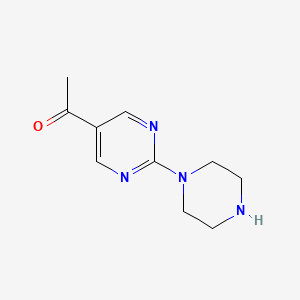
1-(2-(Piperazin-1-yl)pyrimidin-5-yl)ethanone hydrochloride
Descripción general
Descripción
1-(2-(Piperazin-1-yl)pyrimidin-5-yl)ethanone hydrochloride, also known as PPE hydrochloride, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the protein kinase B (PKB), also known as Akt, which is a crucial signaling molecule involved in various cellular processes, including cell survival, growth, and metabolism.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
- A study described the microwave-assisted synthesis of compounds including 1-(2-(piperazin-1-yl)pyrimidin-5-yl)ethanone hydrochloride derivatives, demonstrating their potential antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010).
Applications in Organic Chemistry
- Research on the synthesis and characterization of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety highlighted the efficacy of using derivatives of 1-(2-(piperazin-1-yl)pyrimidin-5-yl)ethanone hydrochloride in organic synthesis (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Anticancer and Antimicrobial Applications
- A related study demonstrated the synthesis and investigation of various 1,2,4-triazine derivatives bearing a piperazine amide moiety, revealing their potential anticancer activities, especially against breast cancer cells (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Drug Metabolism Studies
- Research into the metabolism and excretion of specific compounds related to dipeptidyl peptidase IV inhibitors, which incorporate 1-(2-(piperazin-1-yl)pyrimidin-5-yl)ethanone hydrochloride structures, provided insights into drug metabolism and pharmacokinetics (Sharma et al., 2012).
Fluorescence and Electrochemical Studies
- Studies on the synthesis, fluorescence, and antimicrobial activities of certain compounds including derivatives of 1-(2-(piperazin-1-yl)pyrimidin-5-yl)ethanone hydrochloride highlighted their promising application in fluorescence and electrochemical research (Verma & Singh, 2015).
Mecanismo De Acción
Target of Action
The primary target of 1-(2-(Piperazin-1-yl)pyrimidin-5-yl)ethanone hydrochloride, also known as PPE hydrochloride, is the protein kinase B (PKB) , also known as Akt . This molecule plays a crucial role in various cellular processes, including cell survival, growth, and metabolism. It is also known to act as an antagonist of the α2-adrenergic receptor .
Mode of Action
PPE hydrochloride is a potent and selective inhibitor of Akt. It interacts with its targets by binding to the active site of the enzyme, thereby inhibiting its activity . The compound exhibits a mixed-type inhibition, which involves both competitive and non-competitive inhibition .
Propiedades
IUPAC Name |
1-(2-piperazin-1-ylpyrimidin-5-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c1-8(15)9-6-12-10(13-7-9)14-4-2-11-3-5-14/h6-7,11H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTOXSGPKVQMSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(N=C1)N2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Piperazin-1-yl)pyrimidin-5-yl)ethanone hydrochloride | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-[(2-chloro-6-fluorobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2868713.png)
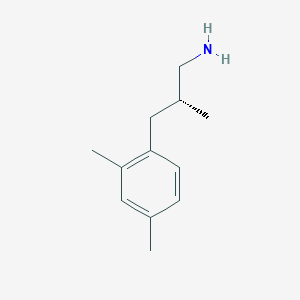
![N-(3-chloro-4-fluorophenyl)-2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2868715.png)
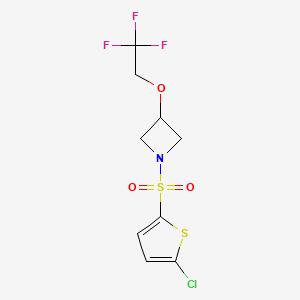
![6-Chloro-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazine](/img/structure/B2868717.png)
![4-acetyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2868718.png)
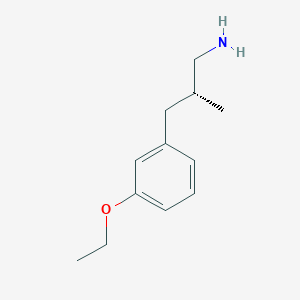
![2-[[5-(Pyrimidin-2-ylsulfanylmethyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2868722.png)



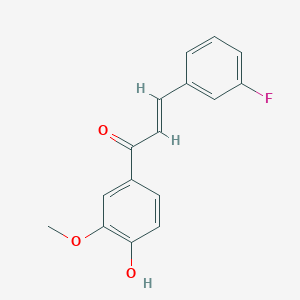
![N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2868731.png)
![2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2868733.png)